molecular formula C15H18N2O2 B4955148 N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide

N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide

Cat. No.: B4955148
M. Wt: 258.32 g/mol
InChI Key: IBXHPDUCBYZVCV-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been discontinued due to safety concerns. Despite this, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide 501516 activates PPAR delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and oxidative stress. Activation of PPAR delta leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and reduces blood glucose and lipid levels. It also reduces inflammation and oxidative stress, which may protect against cardiovascular and metabolic diseases.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects in animal studies. It increases fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and reduces blood glucose and lipid levels. It also reduces inflammation and oxidative stress, which may protect against cardiovascular and metabolic diseases. However, its use in humans has been discontinued due to safety concerns.

Advantages and Limitations for Lab Experiments

N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPAR delta, which allows for precise modulation of its activity. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, its use in humans has been discontinued due to safety concerns, which limits its translational potential.

Future Directions

Despite its discontinued use in humans, N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide 501516 continues to be studied for its potential therapeutic applications in various diseases. Future research may focus on developing safer and more effective PPAR delta agonists, as well as investigating the molecular mechanisms underlying its effects on energy metabolism, inflammation, and oxidative stress. Additionally, further studies may investigate the potential use of this compound 501516 as a performance-enhancing drug in athletes and bodybuilders, as well as its potential role in cancer prevention and treatment.

Synthesis Methods

N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide 501516 is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 3-methyl-4-bromobenzylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with propanoyl chloride.

Scientific Research Applications

N-[4-(3,5-dimethyl-4-isoxazolyl)-3-methylphenyl]propanamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and protect against oxidative stress in animal models. However, its use in humans has been discontinued due to safety concerns, including the development of cancer in animal studies.

Properties

IUPAC Name

N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-14(18)16-12-6-7-13(9(2)8-12)15-10(3)17-19-11(15)4/h6-8H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXHPDUCBYZVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C2=C(ON=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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